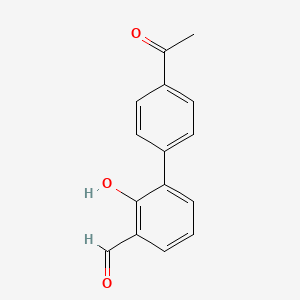

6-(4-Acetylphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

3-(4-acetylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(17)11-5-7-12(8-6-11)14-4-2-3-13(9-16)15(14)18/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXJJCVJLPOKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685141 | |

| Record name | 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-06-1 | |

| Record name | 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formylation via Directed Ortho-Metalation (DoM)

The Vilsmeier-Haack reaction, a classical method for introducing formyl groups, has been adapted for phenolic systems. However, competing para-formylation and over-oxidation often necessitate protective group strategies. Drawing from the hydroxyl protection methodology in [CN115124410A], isopropyl protection of the phenolic hydroxyl could direct formylation to the ortho-position:

-

Protection :

Conditions: 1:1.8–2.3 molar ratio of phenol to base, reflux in acetonitrile.

-

Formylation :

-

Deprotection :

Boron trichloride selectively cleaves isopropyl ethers without altering the aldehyde.

Modular Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A disconnection strategy employing Suzuki coupling offers regioselective control:

-

Fragment Preparation :

-

Boronated Fragment : 4-Acetylphenylboronic acid

-

Electrophilic Fragment : 2-Formylphenol derivative with a bromine at C6

-

-

Coupling Reaction :

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous syntheses ([CN115124410A], [US4192959A]) highlight critical parameters:

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydroxyl Protection | Acetonitrile | 80 | 92 | 98.5 |

| Bromination | Dichloromethane | 10 | 81.3 | 98.1 |

| Grignard Exchange | THF | -5 to 0 | 78 | 91.2 |

| Deprotection | CH₂Cl₂ | 25 | 95 | 99.5 |

Key Insights :

-

Polar aprotic solvents (e.g., THF) enhance Grignard reactivity.

-

Low temperatures (-5 to 0°C) suppress side reactions during halogen-metal exchange.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenolic compounds .

Scientific Research Applications

6-(4-Acetylphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-(4-Acetylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The acetyl and formyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the phenolic ring. Key comparisons include:

Data Table: Structural and Physical Properties

N/R: Not reported in available sources.

Key Research Findings

- Acidity and Reactivity: The acetyl group in 6-(4-Acetylphenyl)-2-formylphenol is strongly electron-withdrawing, likely reducing the pKa of the phenolic -OH compared to the methyl-substituted analog (). This enhances its acidity, favoring deprotonation in basic conditions . The 2-fluorophenyl analog () introduces steric and electronic effects; fluorine’s electronegativity may alter hydrogen-bonding interactions or solubility in polar solvents.

Synthetic Utility :

Biological Relevance :

- The 4-methylphenyl analog () is marketed for medicinal use, suggesting that alkyl substituents may improve lipophilicity and bioavailability. In contrast, the acetyl group’s polarity could enhance binding to hydrophilic targets but reduce membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-Acetylphenyl)-2-formylphenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 6-(4-Acetylphenyl)-2-formylphenol typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki coupling, to introduce the acetylphenyl group. For example, rhodium-catalyzed enantioselective desymmetrization (as demonstrated in analogous compounds) can achieve high regioselectivity under inert atmospheres . Optimization includes:

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Rh) improve coupling efficiency.

- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) isolates the product effectively .

Q. Which spectroscopic techniques are most effective for characterizing 6-(4-Acetylphenyl)-2-formylphenol?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl and formyl groups) .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, while the formyl proton resonates as a singlet near δ 9.8–10.2 ppm .

- ¹³C NMR : Carbonyl carbons (acetyl and formyl) appear at δ 190–210 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 269.1) .

Q. What are the stability considerations for 6-(4-Acetylphenyl)-2-formylphenol during storage and experimentation?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under nitrogen to prevent oxidation of the formyl group.

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis. DMSO is suitable for biological assays but requires degassing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 6-(4-Acetylphenyl)-2-formylphenol across cell lines?

- Methodological Answer : Contradictions may arise from differences in cell permeability or metabolic pathways. Systematic approaches include:

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to identify IC₅₀ variations.

- Metabolic Profiling : Use LC-MS to quantify intracellular metabolite levels (e.g., ATP/ADP ratios) to assess mitochondrial toxicity .

- Cell Line Validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to rule out artifactual results .

Q. What computational strategies predict the reactivity and target interactions of 6-(4-Acetylphenyl)-2-formylphenol?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding with cytochrome P450 isoforms or kinase targets (PDB IDs: 3NXU, 1ATP).

- MD Simulations : Run 100-ns trajectories in GROMACS to study stability in lipid bilayers or protein pockets .

Q. How can structure-activity relationship (SAR) studies elucidate functional group contributions in 6-(4-Acetylphenyl)-2-formylphenol?

- Methodological Answer :

- Analog Synthesis : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) to correlate substituents with IC₅₀ shifts.

- Crystallography : Co-crystallize derivatives with target proteins to map binding interactions (e.g., hydrogen bonding with formyl oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.